Technical Monograph: Synthesis and Structural Elucidation of 3-Methoxy-PCE
Technical Monograph: Synthesis and Structural Elucidation of 3-Methoxy-PCE
This guide is structured as an advanced technical whitepaper designed for forensic chemists, medicinal chemists, and drug development professionals. It focuses on the chemical synthesis, mechanistic principles, and analytical characterization of 3-Methoxy-PCE (3-Methoxyeticyclidine).
[1]
Compound: 3-Methoxyeticyclidine (3-MeO-PCE) IUPAC Name: N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride Class: Arylcyclohexylamine / Dissociative Anesthetic CAS: 1364933-80-1 (Freebase)
Executive Summary & Chemical Identity
3-Methoxy-PCE is a potent NMDA receptor antagonist sharing structural homology with Phencyclidine (PCP) and Eticyclidine (PCE). Unlike the piperidine ring found in PCP, 3-MeO-PCE possesses an N-ethyl chain, which often confers higher potency and distinct receptor binding affinities (e.g., increased affinity for the serotonin transporter).
This guide details the Bruylants reaction pathway , the most robust and "self-validating" synthetic route for this class. Unlike the unstable Schiff base (imine) method, the aminonitrile route ensures thermodynamic stability of intermediates, minimizing polymerization side-reactions.
Retrosynthetic Analysis
To design the synthesis, we disconnect the molecule at the quaternary carbon center (C1 of the cyclohexane ring).
-
Disconnection A (C-N): Leads to a cyclohexanone/aryl precursor. (Less favorable due to steric hindrance during amination).
-
Disconnection B (C-C): Leads to the aminonitrile intermediate and an organometallic reagent . This is the preferred route.
-
Synthon 1: 1-(Ethylamino)cyclohexanecarbonitrile (The electrophile/iminium precursor).
-
Synthon 2: 3-Methoxyphenylmagnesium bromide (The nucleophile).
-
Visualization: Retrosynthetic Tree
Figure 1: Retrosynthetic disconnection showing the convergence of the aminonitrile and Grignard reagents.
Synthesis Protocol: The Nitrile Route[2]
Phase 1: Synthesis of 1-(Ethylamino)cyclohexanecarbonitrile
This step utilizes a modified Strecker synthesis. The use of sodium metabisulfite (
Reagents:
-
Cyclohexanone (1.0 eq)
-
Ethylamine (aqueous or HCl salt neutralized) (1.1 eq)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.05 eq)
-
Sodium Metabisulfite (
) (0.5 eq) -
Water/Alcohol solvent system.[1]
Protocol:
-
Bisulfite Adduct Formation: Dissolve sodium metabisulfite in a minimal amount of water. Add cyclohexanone slowly with vigorous stirring. The solution will warm slightly as the bisulfite adduct forms.
-
Cyanation: Add the ethylamine solution to the mixture. Stir for 15 minutes.
-
Nitrile Formation: Add the KCN (dissolved in water) dropwise. Caution: High toxicity.
-
Reaction: Stir the mixture at room temperature for 12–24 hours. The product, 1-(ethylamino)cyclohexanecarbonitrile, is an oil that will separate from the aqueous layer or crystallize depending on purity and temperature.
-
Isolation: Extract with diethyl ether or dichloromethane. Wash the organic phase with water to remove unreacted cyanide. Dry over anhydrous
and evaporate.-
Quality Check: The IR spectrum should show a distinct nitrile peak (
) at ~2220 .
-
Phase 2: Preparation of the Grignard Reagent
Reagents:
-
3-Bromoanisole (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Iodine (catalytic crystal)
-
Anhydrous THF or Diethyl Ether (Solvent)
Protocol:
-
Flame-dry all glassware under an inert atmosphere (
or Ar). -
Add Mg turnings and a crystal of iodine.
-
Add a small portion of 3-bromoanisole in solvent to initiate the reaction (indicated by turbidity and heat).
-
Add the remaining 3-bromoanisole dropwise to maintain a gentle reflux.
-
Reflux for 1 hour after addition to ensure complete formation of 3-methoxyphenylmagnesium bromide.
Phase 3: The Bruylants Reaction (Coupling)
This is the critical step where the mechanism distinguishes itself from standard ketone additions.
Mechanism:
The Grignard reagent does not attack the nitrile carbon to form a ketone. Instead, the Lewis acidic Mg promotes the elimination of the cyanide group (
Protocol:
-
Cool the Grignard solution to 0°C.
-
Dissolve the 1-(ethylamino)cyclohexanecarbonitrile from Phase 1 in anhydrous THF/Ether.
-
Add the nitrile solution dropwise to the Grignard reagent. Note: A precipitate (magnesium cyanide salts) may form.
-
Allow the mixture to warm to room temperature and stir for 4–16 hours.
-
Workup: Pour the reaction mixture into ice-cold ammonium chloride solution (
) to quench excess Grignard.-
Note: Perform this in a well-ventilated hood; trace HCN may be evolved if the quench is acidic and unreacted cyanide is present.
-
-
Extract the freebase 3-MeO-PCE with ether/DCM.
Phase 4: Salt Formation (Hydrochloride)
-
Wash the organic layer with water and brine.
-
Dry over
. -
Acidification: Bubble anhydrous HCl gas through the solvent, or add a solution of HCl in isopropanol/dioxane.
-
Crystallization: 3-MeO-PCE HCl will precipitate as a white crystalline solid. Recrystallize from isopropanol/acetone for high purity.
Visualization: Reaction Mechanism
Figure 2: The Bruylants mechanism showing the critical iminium intermediate pathway.
Structural Elucidation & Analytical Data
Verification of the synthesized compound requires a multi-modal approach.
Nuclear Magnetic Resonance (NMR)
The NMR spectrum of 3-MeO-PCE is characterized by the distinct methoxy group and the ethyl chain.
| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.30 – 6.80 | Multiplet | 4H | 3-substituted benzene ring |
| Methoxy | 3.81 | Singlet | 3H | |
| Ethyl ( | 2.85 | Quartet | 2H | |
| Cyclohexyl ( | 2.40 – 2.20 | Broad M | 4H | Protons adjacent to quaternary C |
| Cyclohexyl (bulk) | 1.80 – 1.20 | Broad M | 6H | Remaining ring protons |
| Ethyl ( | 1.15 | Triplet | 3H |
Interpretation:
-
The triplet at ~1.15 ppm and quartet at ~2.85 ppm confirm the presence of the N-ethyl group (differentiating it from PCP's piperidine or PCPr's propyl).
-
The singlet at ~3.81 ppm is diagnostic for the methoxy group.
-
The lack of a nitrile peak in the final product (verified by IR) confirms the success of the Bruylants displacement.
Mass Spectrometry (GC-MS)[4][5]
-
Molecular Ion (
): m/z 233 (Weak). -
Base Peak: Typically m/z 204 (
, loss of ethyl radical) or fragmentation of the cyclohexyl ring. Note: In many arylcyclohexylamines, the base peak results from the loss of the alkyl group on the nitrogen or alpha-cleavage. -
Fragment Ions:
-
m/z 176 (Phenylcyclohexyl cation derivative).
-
m/z 91/77 (Aromatic cluster).
-
Infrared Spectroscopy (FT-IR)
-
Absence: No sharp peak at 2220
(Nitrile consumed).[2] -
Presence:
-
~2900–2800
(C-H aliphatic stretch). -
~1600, 1580
(Aromatic C=C). -
~1250
(C-O-C asymmetric stretch, Aryl alkyl ether). -
~2400–2700
(Broad ammonium band in HCl salt).
-
Safety & Handling
-
Cyanide Hazard: The synthesis of the aminonitrile involves alkali cyanides. All work must be performed in a functioning fume hood with a cyanide antidote kit available. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.
-
Potency: 3-MeO-PCE is a potent dissociative.[3][4][5] Handling the pure powder requires full PPE (gloves, mask, goggles) to prevent accidental transdermal or inhalation exposure.
-
Grignard Reagents: Highly flammable and moisture-sensitive. Use pyrophoric handling techniques.
References
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[6] Journal of Medicinal Chemistry, 8(2), 230–235. Link
-
De Paoli, G., Brandt, S. D., Wallach, J., Archer, R. P., & Pounder, D. J. (2013).[3] From the street to the laboratory: analytical profiles of methoxetamine, 3-methoxyeticyclidine and 3-methoxyphencyclidine.[7] Journal of Analytical Toxicology, 37(5), 277–283.[7] Link[8]
-
Wallach, J., & Brandt, S. D. (2018). Phencyclidine-based new psychoactive substances.[9][8][3][5][7] In Handbook of Experimental Pharmacology (Vol. 252, pp. 261–303).[7] Springer. Link
-
Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual reference for arylcyclohexylamine structure-activity relationships). Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Report on the risk assessment of 3-methoxy-phencyclidine. (Provides metabolic and toxicological context for the class). Link
Sources
- 1. scirp.org [scirp.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-MeO-PCE - Wikipedia [en.wikipedia.org]
- 5. Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. cdn.who.int [cdn.who.int]
- 8. cfsre.org [cfsre.org]
- 9. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
